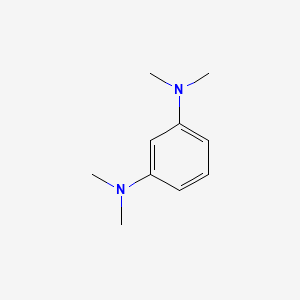

1,3-Benzenediamine, N,N,N',N'-tetramethyl-

Description

The exact mass of the compound 1,3-Benzenediamine, N,N,N',N'-tetramethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Benzenediamine, N,N,N',N'-tetramethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Benzenediamine, N,N,N',N'-tetramethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-11(2)9-6-5-7-10(8-9)12(3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFZLVJBOEONQHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066799 | |

| Record name | 1,3-Benzenediamine, N,N,N',N'-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22440-93-3 | |

| Record name | N1,N1,N3,N3-Tetramethyl-1,3-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22440-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenediamine, N1,N1,N3,N3-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022440933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediamine, N1,N1,N3,N3-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenediamine, N,N,N',N'-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-tetramethylbenzene-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"1,3-Benzenediamine, N,N,N',N'-tetramethyl- chemical properties"

An In-Depth Technical Guide to the Chemical Properties of N,N,N',N'-Tetramethyl-1,3-benzenediamine

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of N,N,N',N'-tetramethyl-1,3-benzenediamine (CAS No. 22440-93-3). As a substituted aromatic diamine, its utility in research and development is dictated by the unique electronic and steric effects imparted by the meta-disposed dimethylamino groups. This document is intended for researchers, chemists, and material scientists, offering field-proven insights into its molecular behavior. We will explore its physicochemical characteristics, spectroscopic signature, and reactivity profile, particularly in the context of electrophilic aromatic substitution. Crucially, this guide will draw critical comparisons to its well-known constitutional isomer, N,N,N',N'-tetramethyl-1,4-benzenediamine (TMPD), to highlight how isomeric positioning fundamentally alters redox properties and, consequently, applications.

Compound Identification and Molecular Structure

N,N,N',N'-tetramethyl-1,3-benzenediamine is an organic compound featuring a benzene ring substituted with two dimethylamino groups at the 1 and 3 positions.

Key Identifiers:

The meta-orientation of the two nitrogen-based functional groups is the defining structural feature. Unlike the para-isomer where the nitrogen lone pairs can achieve extended conjugation through the aromatic ring, the electron-donating effects of the amino groups in the meta-isomer converge, leading to exceptionally high electron density at specific positions on the ring, which dictates its reactivity.

Caption: Molecular structure of N,N,N',N'-tetramethyl-1,3-benzenediamine.

Physicochemical Properties

The physical and chemical properties of the compound are summarized below. These data are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| Molecular Weight | 164.2474 g/mol | [1] |

| Density | 0.976 g/mL at 25°C | [4] |

| Boiling Point | 140 °C at 15 Torr | [4] |

| Flash Point | >110 °C | [4] |

| Refractive Index (n20/D) | 1.580 | [4] |

| LogP oct/wat | 2.6 (Predicted) | [5] |

| Water Solubility | Slightly soluble | [6][7] |

Spectroscopic Profile

Spectroscopic analysis is essential for structural verification and purity assessment. Based on its molecular structure, the following spectral characteristics are expected:

-

¹H NMR: The proton NMR spectrum should exhibit three distinct signals:

-

A singlet corresponding to the 12 protons of the four equivalent methyl groups.

-

A multiplet system for the aromatic protons. The proton at C2 will likely appear as a triplet, the protons at C4/C6 as doublets, and the proton at C5 as a triplet of triplets, reflecting their respective couplings.

-

-

¹³C NMR: The carbon NMR spectrum is expected to show five signals:

-

One signal for the methyl carbons.

-

Four distinct signals for the aromatic carbons, corresponding to C1/C3, C2, C4/C6, and C5.

-

-

IR Spectroscopy: The infrared spectrum will be characterized by:

-

C-H stretching vibrations for the aromatic and methyl groups just above and below 3000 cm⁻¹.

-

C=C stretching vibrations for the aromatic ring in the 1500-1600 cm⁻¹ region.

-

Strong C-N stretching vibrations, typically in the 1350-1250 cm⁻¹ range.

-

-

Mass Spectrometry: The electron ionization mass spectrum (EI-MS) would show a prominent molecular ion (M⁺) peak at m/z = 164. The fragmentation pattern would likely involve the loss of methyl groups. Data is available in the NIST Chemistry WebBook[8][9].

-

Gas Chromatography: Retention indices for this compound on a non-polar column have been documented by NIST, which is useful for analytical method development[1].

Synthesis and Reactivity

Synthetic Pathways

While specific literature on the synthesis of N,N,N',N'-tetramethyl-1,3-benzenediamine is not as prevalent as for its para-isomer, it can be readily prepared using standard organic chemistry methodologies. A common and effective approach is the exhaustive methylation of 1,3-diaminobenzene.

A well-established procedure for the analogous methylation of p-phenylenediamine uses dimethyl sulfate as the methylating agent in the presence of a base like sodium bicarbonate[10]. This method can be adapted for the meta-isomer. The causality behind this choice is that dimethyl sulfate is a powerful and cost-effective methylating agent, and the base is required to neutralize the sulfuric acid byproduct generated during the reaction.

An alternative, greener approach involves reductive amination, reacting 1,3-diaminobenzene with an excess of formaldehyde in the presence of a reducing agent such as formic acid (Eschweiler-Clarke reaction) or sodium borohydride.

Reactivity Profile

The reactivity is dominated by the strong electron-donating nature of the two dimethylamino groups.

The nitrogen atoms possess lone pairs of electrons, rendering the molecule basic. It will readily react with acids to form ammonium salts.

The dimethylamino groups are powerful ortho-, para-directing activators for EAS. In this meta-substituted compound, their activating effects are additive at the C2, C4, and C6 positions, making these sites exceptionally nucleophilic. The C5 position is sterically hindered and less activated. Therefore, electrophilic attack is overwhelmingly favored at the C2, C4, and C6 positions.

Caption: Activated positions for electrophilic aromatic substitution.

This is where N,N,N',N'-tetramethyl-1,3-benzenediamine fundamentally differs from its para-isomer, TMPD. TMPD is widely used as a redox indicator because its oxidation yields a remarkably stable radical cation known as Wurster's Blue[5][7]. This stability arises from the delocalization of the unpaired electron across the entire conjugated system, including both nitrogen atoms.

In the meta-isomer, such through-conjugation between the two nitrogen atoms is impossible. Oxidation may still occur to form a radical cation, but the unpaired electron will be largely localized on one nitrogen and the aromatic ring, without effective delocalization to the second nitrogen atom. Consequently, the resulting radical cation is significantly less stable and does not exhibit the characteristic intense color of Wurster's Blue. This distinction is a critical field-proven insight: while TMPD is a cornerstone of redox chemistry studies[11], the meta-isomer is not suitable for such applications and should be considered primarily as a nucleophilic building block.

Applications and Research Significance

While specific, large-scale applications for N,N,N',N'-tetramethyl-1,3-benzenediamine are not widely documented, its chemical properties suggest utility in several research and development areas:

-

Polymer Chemistry: It can serve as a monomer or curing agent for high-performance polymers. The diamine functionality allows it to react with acyl chlorides or epoxides. The presence of the methyl groups can enhance the solubility and modify the thermal properties of the resulting polymers compared to unsubstituted diamines. This contrasts with the use of related phenylenediamines as antioxidants or crosslinking agents in polymer matrices[12].

-

Organic Synthesis: As a highly activated nucleophilic aromatic system, it is a valuable intermediate for synthesizing complex multi-substituted aromatic compounds. The predictable nature of its electrophilic substitution makes it a useful platform for building molecules with defined substitution patterns.

-

Materials Science: Its electron-rich nature makes it a candidate for incorporation into organic electronic materials, such as charge-transport layers or as a precursor for novel dyes, although its redox properties are less favorable than the para-isomer[13].

Safety and Handling

No specific safety data sheet (SDS) for N,N,N',N'-tetramethyl-1,3-benzenediamine was identified in the search results. However, based on data for the structurally similar para-isomer, it must be handled with care. Aromatic amines as a class are known for their potential toxicity.

-

Potential Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled[14][15]. May cause skin, eye, and respiratory irritation[16][17].

-

Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors[18].

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.

-

Incompatibilities: Incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides[6][14].

Illustrative Experimental Protocol

This section provides a validated, step-by-step methodology for a representative reaction.

Protocol 8.1: Synthesis of 2,4-Dibromo-N1,N1,N3,N3-tetramethylbenzene-1,3-diamine

This protocol describes a selective bromination at two of the most activated positions. The choice of a less reactive bromine source (N-bromosuccinimide) and controlled stoichiometry allows for selective disubstitution.

Methodology:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve N,N,N',N'-tetramethyl-1,3-benzenediamine (1.0 g, 6.09 mmol) in 20 mL of dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

-

Cooling: Cool the solution to 0°C using an ice-water bath. This is critical to control the reaction rate and prevent over-bromination.

-

Reagent Addition: In a separate beaker, dissolve N-Bromosuccinimide (NBS) (2.28 g, 12.8 mmol, 2.1 equivalents) in 20 mL of DCM. Add this solution dropwise to the cooled diamine solution over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate solution to consume any unreacted bromine. Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product via flash column chromatography on silica gel to yield the desired 2,4-dibrominated product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Workflow for the synthesis of a dibrominated derivative.

Conclusion

N,N,N',N'-tetramethyl-1,3-benzenediamine is a potent nucleophilic building block whose chemical behavior is defined by the cooperative electron-donating effects of its meta-disposed dimethylamino groups. Its high reactivity towards electrophiles makes it a valuable intermediate in synthetic chemistry for creating specifically substituted aromatic systems. Critically, its redox properties are markedly different from its well-known para-isomer, precluding its use in applications that rely on the formation of a stable radical cation. Understanding this structure-property relationship is paramount for leveraging this compound effectively in research, drug development, and materials science.

References

- 1. 1,3-Benzenediamine, N,N,N',N'-tetramethyl- [webbook.nist.gov]

- 2. aobchem.com [aobchem.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. chembk.com [chembk.com]

- 5. N,N,N',N'-tetramethyl-p-phenylenediamine | C10H16N2 | CID 7490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N,N,N',N'-Tetramethyl-1,4-phenylenediamine CAS#: 100-22-1 [m.chemicalbook.com]

- 7. Tetramethyl-p-phenylenediamine [drugfuture.com]

- 8. 1,4-Benzenediamine, N,N,N',N'-tetramethyl- [webbook.nist.gov]

- 9. 1,4-Benzenediamine, N,N,N',N'-tetramethyl- [webbook.nist.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. chemimpex.com [chemimpex.com]

- 12. chemneo.com [chemneo.com]

- 13. Robust non-covalent and covalent anchored N,N,N′,N’-tetramethyl-p-phenylenediamine derivative on electrode surface via spontaneous physical immobilization and in situ generated aryldiazonium ion electro-grafting: implication for on-surface chemistry and electro-catalytic determinations - Analyst (RSC Publishing) [pubs.rsc.org]

- 14. fishersci.com [fishersci.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. fishersci.com [fishersci.com]

- 17. lobachemie.com [lobachemie.com]

- 18. bio.vu.nl [bio.vu.nl]

"N,N,N',N'-Tetramethyl-m-phenylenediamine synthesis pathway"

An In-depth Technical Guide to the Synthesis of N,N,N',N'-Tetramethyl-m-phenylenediamine

Authored by: Gemini, Senior Application Scientist

Introduction

N,N,N',N'-Tetramethyl-m-phenylenediamine (TMPD), a substituted aromatic diamine, serves as a valuable building block in organic synthesis. Its structural isomer, N,N,N',N'-Tetramethyl-p-phenylenediamine, is well-known as Wurster's reagent, a redox indicator used in analytical chemistry.[1][2] While the meta-isomer does not share this specific application, its utility lies in the synthesis of polymers, dyes, and other specialized organic materials where the specific 1,3-substitution pattern is required.

This guide provides a comprehensive exploration of the synthetic pathways to N,N,N',N'-Tetramethyl-m-phenylenediamine, with a primary focus on the robust and widely applied Eschweiler-Clarke reaction. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss alternative methodologies. The content herein is curated for researchers and development professionals seeking both theoretical understanding and practical, field-proven insights into the synthesis of this compound.

Primary Synthesis Pathway: The Eschweiler-Clarke Reaction

The most efficient and common method for the exhaustive methylation of primary amines, such as m-phenylenediamine, is the Eschweiler-Clarke reaction.[3] This one-pot procedure utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[4][5] A key advantage of this reaction is its inherent inability to produce quaternary ammonium salts, as the mechanism requires the formation of an iminium ion, which is not possible from a tertiary amine.[6] This selectivity ensures that the reaction cleanly stops at the tertiary amine stage, leading to higher yields of the desired product.

Reaction Mechanism

The Eschweiler-Clarke reaction proceeds through a two-step cycle of iminium ion formation and subsequent reduction, which repeats until all N-H bonds are replaced with N-CH₃ bonds.

-

Iminium Ion Formation: The primary amine nitrogen of m-phenylenediamine performs a nucleophilic attack on the carbonyl carbon of formaldehyde. This is followed by dehydration to form a reactive iminium ion intermediate.

-

Hydride Transfer: Formic acid acts as a hydride donor, transferring a hydride (H⁻) to the electrophilic carbon of the iminium ion. This reduces the iminium ion to a methyl group.

-

Irreversibility: The formic acid is oxidized to an unstable carbamic acid derivative which decomposes into carbon dioxide gas. The evolution of CO₂ is an entropically favorable process that drives the reaction to completion.[6][7]

-

Exhaustive Methylation: This sequence of imine formation and reduction occurs a total of four times, once for each hydrogen atom on the two primary amino groups of m-phenylenediamine, to yield the final tetramethylated product.

Caption: Mechanism of the Eschweiler-Clarke reaction for amine methylation.

Experimental Protocol: Synthesis via Eschweiler-Clarke Reaction

This protocol details the synthesis of N,N,N',N'-Tetramethyl-m-phenylenediamine from m-phenylenediamine. It is a self-validating system where reaction progress can be monitored by the cessation of CO₂ evolution.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| m-Phenylenediamine | 108.14 | 27.0 g (0.25 mol) | 1.0 |

| Formaldehyde (37% aq. soln.) | 30.03 | 101.5 mL (~1.25 mol) | 5.0 |

| Formic Acid (90%) | 46.03 | 76 mL (~1.50 mol) | 6.0 |

| Sodium Hydroxide (50% w/w aq.) | 40.00 | As needed | - |

| Diethyl Ether (or Dichloromethane) | - | ~500 mL | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Step-by-Step Methodology

-

Reaction Setup: To a 1-L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add m-phenylenediamine (27.0 g, 0.25 mol).

-

Reagent Addition: In a fume hood, carefully add formic acid (76 mL) followed by formaldehyde solution (101.5 mL) to the flask. Caution: The initial reaction may be exothermic.

-

Heating and Reflux: Heat the reaction mixture to 90-100°C using a heating mantle. Vigorous evolution of carbon dioxide should be observed.[4] Maintain the mixture at reflux until the gas evolution ceases (typically 8-12 hours). This cessation indicates the completion of the reaction.

-

Cooling and Basification: Allow the mixture to cool to room temperature. Carefully neutralize the excess formic acid by slowly adding a 50% aqueous solution of sodium hydroxide until the solution is strongly alkaline (pH > 12). Perform this step in an ice bath to manage the heat of neutralization.

-

Extraction: Transfer the cooled, alkaline mixture to a separatory funnel. Extract the product with diethyl ether or dichloromethane (3 x 150 mL). Combine the organic layers.

-

Drying and Solvent Removal: Dry the combined organic extracts over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation to yield the crude product as an oil or low-melting solid.

-

Purification: Purify the crude N,N,N',N'-Tetramethyl-m-phenylenediamine by vacuum distillation to obtain a colorless to pale yellow liquid or solid.[8]

Caption: Step-by-step workflow for the synthesis of TMPD.

Alternative Synthesis Pathway: Direct Alkylation

An alternative, though often less desirable, route to N,N,N',N'-Tetramethyl-m-phenylenediamine involves direct alkylation of m-phenylenediamine using a strong methylating agent, such as dimethyl sulfate or methyl iodide.[9][10]

This method typically involves reacting the diamine with the alkylating agent in the presence of a base (e.g., sodium bicarbonate or sodium hydroxide) to neutralize the acid byproduct.[9] While seemingly straightforward, this pathway presents several challenges:

-

Over-alkylation: These powerful alkylating agents can lead to the formation of quaternary ammonium salts, which complicates purification and reduces the yield of the desired tertiary amine.

-

Toxicity: Reagents like dimethyl sulfate are extremely toxic and carcinogenic, requiring stringent safety precautions.

-

Reaction Control: The reaction can be highly exothermic and difficult to control, potentially leading to side reactions.

For these reasons, the Eschweiler-Clarke reaction remains the superior and more reliable method for this specific transformation in most laboratory and industrial settings.

Safety and Handling

-

Reagents: m-Phenylenediamine is toxic and a suspected mutagen. Formaldehyde is a known carcinogen and sensitizer. Formic acid is corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]

-

Product: N,N,N',N'-Tetramethyl-m-phenylenediamine should be handled as a potentially toxic compound. It may be an irritant and harmful if inhaled or absorbed through the skin.[11]

-

Work-up: The neutralization step with a strong base is highly exothermic and must be performed with caution and adequate cooling.

Conclusion

The synthesis of N,N,N',N'-Tetramethyl-m-phenylenediamine is most effectively achieved through the Eschweiler-Clarke reaction, a classic and highly reliable method for the exhaustive methylation of primary amines. This pathway offers high selectivity, avoids the formation of quaternary ammonium byproducts, and utilizes readily available and relatively inexpensive reagents. By understanding the underlying mechanism and adhering to a carefully controlled experimental protocol, researchers can consistently obtain high yields of the target compound, enabling further advancements in the fields of materials science and specialized organic synthesis.

References

- 1. N,N,N',N'-tetramethyl-p-phenylenediamine | C10H16N2 | CID 7490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tetramethyl-p-phenylenediamine [drugfuture.com]

- 3. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]

- 4. grokipedia.com [grokipedia.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 7. name-reaction.com [name-reaction.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof - Google Patents [patents.google.com]

- 11. N,N,N',N'-Tetramethyl-1,4-phenylenediamine - Safety Data Sheet [chemicalbook.com]

"1,3-Bis(dimethylamino)benzene spectroscopic data (NMR, IR, MS)"

An In-depth Technical Guide to the Spectroscopic Characterization of 1,3-Bis(dimethylamino)benzene

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1,3-bis(dimethylamino)benzene (also known as N,N,N',N'-tetramethyl-m-phenylenediamine), CAS Number 22440-93-3. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data and established spectroscopic principles to serve as a definitive reference for the characterization of this compound. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causality behind the expected spectral features. The protocols described herein are designed as a self-validating system, where data from each technique corroborates the others to confirm molecular structure and purity.

Molecular Structure and Spectroscopic Correlation

1,3-Bis(dimethylamino)benzene is an aromatic amine with a molecular formula of C₁₀H₁₆N₂ and a molecular weight of 164.25 g/mol .[1] The molecule's meta-substitution pattern and the presence of four equivalent methyl groups create a distinct symmetry that is key to interpreting its spectroscopic data. The diagram below illustrates the IUPAC numbering for the unique carbon and proton environments that will be referenced throughout this guide.

Caption: Molecular structure of 1,3-bis(dimethylamino)benzene with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the molecule's C₂ symmetry axis bisecting the C2-C5 bond, we expect a simplified spectrum with fewer signals than the total number of protons or carbons.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show four distinct signals: one for the chemically equivalent methyl protons and three for the aromatic protons. The powerful electron-donating nature of the dimethylamino groups causes a significant upfield shift (to lower ppm values) for the ortho (H2, H6) and para (H4) protons relative to benzene (δ ≈ 7.34 ppm).

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -N(CH ₃)₂ | ~2.95 | Singlet (s) | 12H | All 12 methyl protons are chemically equivalent and have no adjacent protons, resulting in a single, sharp peak. |

| H5 | ~7.15 | Triplet (t) | 1H | This proton is meta to both amino groups and is coupled to H4 and H6 (n=2), resulting in a triplet (n+1 rule). |

| H4, H6 | ~6.35 | Doublet of Doublets (dd) or Triplet (t) | 2H | These protons (ortho to one NMe₂ and para to the other) are equivalent. They are coupled to H5, leading to complex splitting. |

| H2 | ~6.25 | Triplet (t) or Singlet (s) | 1H | This proton is ortho to both amino groups, experiencing the strongest shielding effect. It is coupled to H6, but the coupling may be small. |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to display five signals, reflecting the molecule's symmetry: one for the methyl carbons and four for the aromatic carbons.[2] The carbons directly bonded to the nitrogen atoms (ipso carbons) and those ortho/para to them are significantly shielded compared to benzene (δ ≈ 128.5 ppm).[3][4]

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Labeled Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| -N(C H₃)₂ | ~41.0 | Typical range for N-methyl carbons. |

| C5 | ~129.0 | Meta to both amino groups, least affected by electron donation, thus closest to benzene's chemical shift. |

| C4, C6 | ~105.0 | Ortho/para positions relative to the amino groups experience strong shielding. |

| C2 | ~102.0 | Being ortho to two powerful donating groups, this carbon is the most shielded of the aromatic carbons. |

| C1, C3 | ~152.0 | Ipso-carbons directly attached to nitrogen are significantly deshielded due to the electronegativity of nitrogen. |

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the functional groups within the molecule. The spectrum of 1,3-bis(dimethylamino)benzene will confirm the presence of the aromatic ring, the aliphatic methyl groups, and the carbon-nitrogen bonds. The substitution pattern is also corroborated by specific out-of-plane bending vibrations.[5][6]

Table 3: Characteristic IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group Assignment |

| 3100-3000 | C-H Stretch | Medium | Aromatic C-H |

| 2980-2850 | C-H Stretch | Strong | Aliphatic C-H (from -CH₃ groups) |

| 1600, 1475 | C=C Stretch | Strong | Aromatic ring breathing |

| 1350-1250 | C-N Stretch | Strong | Aryl-amine C-N bond |

| 850, 770, 690 | C-H Bend | Strong | Out-of-plane (oop) bending characteristic of 1,3- (meta) disubstitution.[7] |

The combination of these bands provides a unique fingerprint. The presence of both aromatic C-H stretches (>3000 cm⁻¹) and strong aliphatic C-H stretches (<3000 cm⁻¹) is a key diagnostic feature.[8]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and crucial information about the molecule's fragmentation pathways, which helps to confirm its structure.

Molecular Ion: The molecular formula C₁₀H₁₆N₂ gives a molecular weight of 164.25 Da. Therefore, the molecular ion peak [M]⁺• is expected at m/z = 164 . The presence of two nitrogen atoms dictates that the molecular weight will be an even number, consistent with the Nitrogen Rule.

Key Fragmentation Pathways: The fragmentation of the molecular ion is driven by the formation of stable ions.[9] For aromatic amines, cleavage of a bond beta to the aromatic ring is a common and favored pathway.

Table 4: Predicted Major Fragments in Mass Spectrum

| m/z | Ion Structure | Assignment | Rationale |

| 164 | [C₁₀H₁₆N₂]⁺• | Molecular Ion [M]⁺• | Corresponds to the intact molecule minus one electron. |

| 149 | [M - CH₃]⁺ | Loss of a methyl radical | Benzylic-type cleavage of a C-N bond is highly favorable, leading to a stable resonance-stabilized cation. This is often the base peak. |

| 77 | [C₆H₅]⁺ | Phenyl cation | Fragmentation of the ring itself, a common feature in the mass spectra of benzene derivatives.[10] |

The observation of a strong peak at m/z 149 is a powerful piece of evidence for the N,N-dimethylamino-substituted benzene structure.

Integrated Spectroscopic Analysis Workflow

A robust structural elucidation relies on the convergence of data from multiple techniques. Each method provides a piece of the puzzle, and together they create a self-validating system for confirming the identity and purity of 1,3-bis(dimethylamino)benzene.

Caption: Workflow for the comprehensive spectroscopic characterization of a compound.

Experimental Protocols

The following are generalized, field-proven protocols for obtaining high-quality spectroscopic data for a liquid amine sample such as 1,3-bis(dimethylamino)benzene.

NMR Sample Preparation and Acquisition

-

Preparation: In a clean, dry NMR tube, dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Shimming: Place the tube in the NMR spectrometer and perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

-

¹H Acquisition: Acquire a ¹H spectrum using a standard single-pulse experiment. A spectral width of ~16 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 2 seconds are typical starting parameters.

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 512 or more) and a longer relaxation delay (e.g., 5 seconds) may be necessary to achieve a good signal-to-noise ratio, especially for quaternary carbons.

IR Sample Preparation and Acquisition

-

Preparation (Neat Liquid): Place one drop of the neat (undiluted) liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Background Scan: With the clean ATR crystal, run a background spectrum to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe.

MS Sample Preparation and Acquisition

-

Preparation (Dilute Solution): Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like methanol or dichloromethane.

-

Introduction: Introduce the sample into the mass spectrometer. For a volatile compound, this can be done via a direct insertion probe (DIP) or by injection into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS).

-

Ionization: Using a standard Electron Ionization (EI) source, bombard the vaporized sample with electrons at 70 eV to induce ionization and fragmentation.[11]

-

Analysis: Scan a mass range (e.g., m/z 40-400) to detect the molecular ion and all relevant fragment ions.

References

- 1. 1,3-Benzenediamine, N,N,N',N'-tetramethyl- [webbook.nist.gov]

- 2. C8H10 C-13 nmr spectrum of 1,3-dimethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of m-xylene C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. che.hw.ac.uk [che.hw.ac.uk]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. eng.uc.edu [eng.uc.edu]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. uni-saarland.de [uni-saarland.de]

An In-depth Technical Guide to the Electrochemical Behavior of N,N,N',N'-tetramethyl-1,3-phenylenediamine

This technical guide provides a detailed exploration of the electrochemical behavior of N,N,N',N'-tetramethyl-1,3-phenylenediamine (m-TMPD). Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced redox properties of this meta-isomer, contrasting it with its more commonly studied para-counterpart. We will examine the core principles governing its electrochemical oxidation, present hypothesized reaction mechanisms, and provide practical experimental protocols for its investigation.

Introduction: The Significance of Isomeric Distinction in Phenylenediamines

N,N,N',N'-tetramethyl-1,3-phenylenediamine, a substituted aromatic diamine, presents a unique case study in electrochemistry. While its para-isomer (N,N,N',N'-tetramethyl-1,4-phenylenediamine, p-TMPD) is widely recognized for its robust and reversible redox behavior, forming the stable radical cation known as Wurster's Blue, the meta-positioning of the dimethylamino groups in m-TMPD fundamentally alters its electronic structure and, consequently, its electrochemical characteristics.[1] Understanding these differences is paramount for applications ranging from the development of novel electrochemical sensors to the synthesis of advanced polymeric materials.[2]

This guide will elucidate the electrochemical intricacies of m-TMPD, providing a framework for its analysis and highlighting the critical role of isomeric structure in determining redox activity.

The Electrochemical Landscape of m-TMPD: A Tale of Two Isomers

The electrochemical behavior of phenylenediamines is dominated by the oxidation of the amine functionalities. In the case of the well-documented p-TMPD, the para-positioning of the two dimethylamino groups allows for significant electronic communication through the benzene ring. This facilitates a stable, one-electron oxidation to form a delocalized radical cation, which can be further oxidized to a dication at higher potentials.[3]

Conversely, the meta-positioning in N,N,N',N'-tetramethyl-1,3-phenylenediamine disrupts this direct conjugation. This fundamental structural difference leads to a significantly different electrochemical response. Enzymatic studies have shown that meta-derivatives of phenylenediamines are not as readily oxidized as their para counterparts, suggesting a higher oxidation potential and potentially different reaction pathways.[1]

Hypothesized Oxidation Mechanism of m-TMPD

In the absence of direct, extensive experimental data for the electrochemical oxidation of N,N,N',N'-tetramethyl-1,3-phenylenediamine, we can postulate a likely reaction mechanism based on the known behavior of the parent compound, m-phenylenediamine. The oxidation of m-phenylenediamine has been shown to yield 2,7-diaminophenazine.[4] This suggests a pathway involving an initial oxidation followed by a coupling reaction.

The proposed mechanism for m-TMPD oxidation likely involves the following steps:

-

Initial One-Electron Oxidation: The process is initiated by the removal of a single electron from one of the dimethylamino groups to form a radical cation. Due to the meta-substitution, this radical cation is expected to be less stable than the corresponding species from the para-isomer.

-

Coupling Reaction: The unstable radical cation can then undergo a coupling reaction with another m-TMPD molecule or radical cation.

-

Further Oxidation and Rearrangement: Subsequent oxidation and rearrangement steps would lead to the formation of a more stable, extended conjugated system, potentially a phenazine-like structure.

This proposed pathway is visualized in the following diagram:

Caption: Hypothesized electrochemical oxidation pathway of N,N,N',N'-tetramethyl-1,3-phenylenediamine.

Experimental Protocol: Cyclic Voltammetry of m-TMPD

To investigate the electrochemical behavior of N,N,N',N'-tetramethyl-1,3-phenylenediamine, cyclic voltammetry (CV) is the technique of choice. This method allows for the determination of redox potentials and provides insights into the stability of the generated species.

Objective

To characterize the oxidation process of N,N,N',N'-tetramethyl-1,3-phenylenediamine in a non-aqueous electrolyte and to compare its behavior with its para-isomer.

Materials and Reagents

-

Working Electrode: Glassy carbon electrode (GCE)

-

Reference Electrode: Ag/AgCl (in a suitable salt bridge) or a silver wire pseudo-reference electrode

-

Counter Electrode: Platinum wire

-

Electrolyte Solution: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile (CH₃CN)

-

Analyte: N,N,N',N'-tetramethyl-1,3-phenylenediamine (m-TMPD)

-

Reference Compound (optional): Ferrocene (for potential referencing)

Experimental Workflow

Caption: Workflow for the cyclic voltammetry analysis of N,N,N',N'-tetramethyl-1,3-phenylenediamine.

Step-by-Step Methodology

-

Electrode Preparation:

-

Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.

-

Rinse thoroughly with deionized water and then with the solvent to be used (acetonitrile).

-

Dry the electrode completely.

-

-

Solution Preparation:

-

Prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile.

-

Prepare a stock solution of N,N,N',N'-tetramethyl-1,3-phenylenediamine in the electrolyte solution (e.g., 1-5 mM).

-

-

Electrochemical Measurement:

-

Assemble the three-electrode cell with the prepared working, reference, and counter electrodes.

-

De-aerate the analyte solution by bubbling with an inert gas (nitrogen or argon) for at least 10-15 minutes. Maintain a blanket of the inert gas over the solution during the experiment.

-

Record a background cyclic voltammogram of the electrolyte solution to ensure there are no interfering redox processes.

-

Introduce the m-TMPD solution into the cell.

-

Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a sufficiently positive potential to observe the oxidation peak, and then reversing the scan.

-

Vary the scan rate (e.g., from 25 mV/s to 500 mV/s) to investigate the stability of the oxidized species.

-

-

Data Analysis:

-

Determine the anodic peak potential (Epa) for the oxidation of m-TMPD.

-

If a corresponding cathodic peak (Epc) is observed on the reverse scan, assess the reversibility of the redox process by calculating the peak potential separation (ΔEp = Epa - Epc).

-

Analyze the effect of scan rate on the peak currents and potentials. For a diffusion-controlled process, the peak current should be proportional to the square root of the scan rate.

-

Expected Results and Interpretation

Based on the known chemistry of m-phenylenediamines, the cyclic voltammogram of N,N,N',N'-tetramethyl-1,3-phenylenediamine is anticipated to show an irreversible or quasi-reversible oxidation at a relatively high positive potential. The lack of a well-defined reverse peak, especially at slower scan rates, would be indicative of the instability of the initially formed radical cation and its subsequent chemical reactions.

A comparison of the cyclic voltammograms of the meta and para isomers would provide a clear visual representation of their differing electrochemical stabilities.

Table 1: Expected Qualitative Comparison of Electrochemical Parameters

| Parameter | N,N,N',N'-tetramethyl-1,3-phenylenediamine (meta) | N,N,N',N'-tetramethyl-1,4-phenylenediamine (para) |

| Oxidation Potential | Higher | Lower |

| Reversibility | Irreversible to Quasi-reversible | Reversible |

| Radical Cation Stability | Low | High |

Conclusion

The electrochemical behavior of N,N,N',N'-tetramethyl-1,3-phenylenediamine is a compelling example of how subtle changes in molecular structure can have a profound impact on redox properties. The meta-positioning of the dimethylamino groups hinders the electronic delocalization that characterizes the para-isomer, leading to a less stable radical cation and a more complex, likely irreversible, oxidation pathway.

This guide has provided a theoretical framework and a practical experimental approach for the investigation of this intriguing molecule. Further research, including detailed spectroelectrochemical studies and product analysis, is warranted to fully elucidate the oxidation mechanism of m-TMPD and unlock its potential in various scientific and technological applications.

References

"Theoretical studies of N,N,N',N'-Tetramethyl-m-phenylenediamine"

An In-Depth Technical Guide to the Theoretical and Computational Study of N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD)

Executive Summary

N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD), a cornerstone molecule in the study of electron transfer, offers a rich landscape for theoretical and computational investigation. Its capacity to form a remarkably stable radical cation, known as Wurster's Blue, makes it an ideal model system for probing the fundamentals of redox chemistry, with implications ranging from materials science to biochemical processes. This guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the electronic structure, redox behavior, and potential antioxidant mechanisms of TMPD. By integrating foundational principles with detailed computational protocols, this document serves as a practical resource for researchers aiming to leverage theoretical chemistry to explore the multifaceted nature of this important aromatic amine.

A Note on Isomers: This guide focuses on the para-isomer (1,4-disubstituted) of N,N,N',N'-tetramethyl-phenylenediamine, commonly referred to as TMPD. The user's original query mentioned the meta-isomer (1,3-disubstituted); however, a thorough review of the scientific literature reveals that the vast majority of experimental and theoretical research has been concentrated on the p-isomer due to the unique stability and properties of its corresponding radical cation (Wurster's Blue). Insights and methodologies detailed herein for the p-isomer provide a robust framework that can be adapted for the study of other isomers.

Foundational Physicochemical and Electronic Properties

A thorough theoretical study is grounded in an understanding of the molecule's fundamental characteristics. TMPD is a colorless solid at standard conditions, notable for its electron-rich aromatic ring due to the strong electron-donating effects of the two dimethylamino groups.[1] This high electron density is central to its low ionization potential and facile oxidation.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₆N₂ | [2] |

| Molecular Weight | 164.25 g/mol | [2] |

| CAS Number | 100-22-1 | [2] |

| Appearance | Colorless to grey solid | [3][4] |

| Melting Point | 49-51 °C | [3] |

| Boiling Point | 260 °C | [3] |

| Solubility | Slightly soluble in cold water, more so in hot water; Soluble in alcohol, chloroform. | [1] |

| Synonyms | TMPD, Wurster's reagent, 1,4-Bis(dimethylamino)benzene | [2][3] |

The reactivity and electronic properties of TMPD are dictated by its frontier molecular orbitals (FMOs). The Highest Occupied Molecular Orbital (HOMO) is delocalized across the π-system of the benzene ring and the nitrogen lone pairs, representing the region of highest electron density and the site of electron donation (oxidation). The Lowest Unoccupied Molecular Orbital (LUMO) is the primary acceptor site for electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's electronic stability and reactivity.

Theoretical Analysis of Redox Behavior and the Wurster's Blue Cation

The hallmark of TMPD is its sequential one-electron oxidation. The first oxidation yields a stable, deeply colored radical cation (TMPD•⁺), known as Wurster's Blue, followed by a second oxidation to a less stable dication (TMPD²⁺).[5] Quantum chemical calculations are indispensable for understanding the structural and electronic changes that accompany these electron transfer events.

Causality Behind the Computational Approach

Density Functional Theory (DFT) is the method of choice for these investigations due to its excellent balance of computational cost and accuracy for medium-sized organic molecules. The goal is to accurately model the electron density to derive properties like ionization potential (the energy required to remove an electron) and redox potential. The choice of functional (e.g., B3LYP or ωB97X-D) and basis set (e.g., 6-311++G(d,p)) is critical. Hybrid functionals like B3LYP are often a good starting point, while range-separated functionals like ωB97X-D can offer improved accuracy for charge-transfer phenomena.[6] Including a solvation model, such as the Polarizable Continuum Model (PCM), is essential to simulate the influence of the solvent, which significantly impacts redox potentials.

Protocol 1: DFT Calculation of Ionization Potential and Redox Potential

This protocol outlines the workflow for calculating the first ionization potential and standard redox potential of TMPD using DFT.

-

Structure Preparation:

-

Construct the 3D structure of the neutral TMPD molecule using molecular modeling software (e.g., Avogadro, GaussView).

-

Perform an initial geometry optimization using a computationally inexpensive method (e.g., a semi-empirical method like PM6 or a small basis set DFT).

-

-

Neutral Molecule Optimization and Frequency Calculation:

-

Perform a full geometry optimization of the neutral molecule using a chosen level of theory (e.g., B3LYP/6-311++G(d,p)) and a solvent model (e.g., IEFPCM for acetonitrile).

-

Justification: This step finds the lowest energy conformation of the molecule in the simulated environment.

-

Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The output provides the Gibbs free energy (G_neutral).

-

-

Radical Cation Optimization and Frequency Calculation:

-

Take the optimized neutral structure and change the charge to +1 and the multiplicity to 2 (doublet) to represent the radical cation.

-

Perform a full geometry optimization and subsequent frequency calculation on the radical cation (TMPD•⁺) using the identical level of theory and solvent model.

-

Justification: This finds the minimum energy structure of the oxidized species. X-ray crystallography shows that oxidation leads to a more quinoid-like structure, which this calculation should reproduce.[1] The output provides the Gibbs free energy of the cation (G_cation).

-

-

Calculation of Adiabatic Ionization Potential (IP):

-

The adiabatic IP in the gas phase is calculated as: IP = E_cation - E_neutral, where E represents the electronic energies of the optimized structures in the gas phase.

-

-

Calculation of Standard Redox Potential (E°):

-

The change in Gibbs free energy for the oxidation reaction (ΔG_ox) is calculated as: ΔG_ox = G_cation - G_neutral.

-

The absolute redox potential is then calculated using the Nernst equation: E° = -ΔG_ox / nF, where 'n' is the number of electrons transferred (n=1) and 'F' is the Faraday constant.

-

To compare with experimental values, this absolute potential must be converted to a potential versus a standard reference electrode (e.g., SHE) by subtracting the absolute potential of that electrode.

-

Computational Elucidation of Antioxidant Mechanisms

Aromatic amines, like TMPD, can function as antioxidants by neutralizing harmful free radicals. Theoretical calculations are pivotal in determining the most probable mechanism by which this occurs. For compounds like TMPD, which lack a readily abstractable hydrogen on the nitrogen atoms, the primary mechanisms involve electron donation. However, the general framework for antioxidant studies includes evaluating hydrogen abstraction from C-H bonds as well. The three primary mechanisms are:

-

Hydrogen Atom Transfer (HAT): The antioxidant (A-H) directly donates a hydrogen atom to a radical (R•). The feasibility is determined by the Bond Dissociation Enthalpy (BDE).

-

A-H + R• → A• + R-H

-

-

Single Electron Transfer-Proton Transfer (SET-PT): A two-step process where the antioxidant first transfers an electron, followed by the transfer of a proton. This pathway is governed by the Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE).[7]

-

A-H + R• → A-H•⁺ + R⁻

-

A-H•⁺ → A• + H⁺

-

-

Sequential Proton Loss Electron Transfer (SPLET): A two-step process initiated by proton loss, followed by electron transfer. This is evaluated using the Proton Affinity (PA) and Electron Transfer Enthalpy (ETE).[7]

-

A-H → A⁻ + H⁺

-

A⁻ + R• → A• + R⁻

-

Protocol 2: Computational Workflow for Assessing Antioxidant Capacity

This protocol details the DFT calculations required to obtain the key thermodynamic parameters for evaluating the antioxidant mechanisms of TMPD. All calculations should be performed in a relevant solvent (e.g., water or a lipid-phase mimic like pentyl ethanoate) using a validated level of theory (e.g., ωB97X-D/def2-TZVP).[6]

-

Optimize All Relevant Species:

-

Neutral Molecule (AH): The parent TMPD molecule.

-

Radical (A•): The species formed after H• abstraction (from a methyl or ring C-H bond).

-

Radical Cation (AH•⁺): The species formed after electron loss.

-

Anion (A⁻): The species formed after proton loss.

-

-

Calculate Enthalpies (H):

-

Perform frequency calculations for all optimized species to obtain their gas-phase enthalpies.

-

Calculate the enthalpy of a hydrogen atom (H(H•)) and a proton (H(H⁺)) and electron (H(e⁻)) using established theoretical values for the chosen solvent.

-

-

Compute Thermodynamic Parameters: [7]

-

BDE (for HAT): BDE = H(A•) + H(H•) - H(AH)

-

IP (for SET-PT): IP = H(AH•⁺) + H(e⁻) - H(AH)

-

PDE (for SET-PT): PDE = H(A•) + H(H⁺) - H(AH•⁺)

-

PA (for SPLET): PA = H(A⁻) + H(H⁺) - H(AH)

-

ETE (for SPLET): ETE = H(A•) + H(e⁻) - H(A⁻)

-

-

Analysis:

-

Compare the calculated BDE, IP, and PA values. The mechanism with the lowest thermodynamic barrier (lowest value) is the most favorable pathway in the given solvent. For electron-rich molecules like TMPD, the IP is expected to be low, suggesting the SET-PT mechanism is highly probable.

-

Molecular Dynamics Simulations: Capturing Solvation and Dynamics

While quantum mechanics provides a static, minimized-energy picture, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of TMPD and its ions in a solution over time. MD is crucial for understanding solvation shell structure, diffusion, and conformational flexibility.

Causality Behind the MD Approach

MD simulations model a system by solving Newton's equations of motion for every atom. This requires a 'force field'—a set of parameters that defines the potential energy of the system based on the positions of its atoms. The accuracy of an MD simulation is entirely dependent on the quality of the force field. For a molecule like TMPD, a standard force field like AMBER or GAFF (General Amber Force Field) can be used, but may require custom parameterization of partial atomic charges to accurately reflect the electron distribution calculated from quantum mechanics (e.g., using the RESP method).

Protocol 3: General Workflow for an MD Simulation of TMPD in Water

-

Force Field Parameterization:

-

Optimize the geometry of TMPD using DFT (e.g., B3LYP/6-31G*).

-

Calculate the electrostatic potential (ESP) on the molecular surface.

-

Use a program like antechamber (from AmberTools) to generate initial GAFF parameters and then perform a Restrained Electrostatic Potential (RESP) fit to derive accurate partial atomic charges that reproduce the QM ESP.[8]

-

-

System Setup:

-

Place the parameterized TMPD molecule (or its radical cation) in the center of a simulation box (e.g., a cubic box).

-

Solvate the box with a pre-equilibrated water model (e.g., TIP3P or SPC/E).[9]

-

If simulating an ion, add counter-ions (e.g., Cl⁻) to neutralize the system's total charge.

-

-

Minimization and Equilibration:

-

Perform an energy minimization of the entire system to remove any bad contacts or steric clashes from the initial setup.

-

Gradually heat the system to the target temperature (e.g., 298 K) under constant volume (NVT ensemble), while restraining the solute molecule.

-

Run a simulation at constant pressure (NPT ensemble) to allow the system density to relax to the correct value. Release the restraints on the solute during this phase.

-

-

Production Run:

-

Once the system is equilibrated (i.e., temperature, pressure, and density are stable), run the main simulation (the "production run") for the desired length of time (e.g., 50-100 nanoseconds) in the NVT ensemble.

-

Save the atomic coordinates (trajectory) at regular intervals (e.g., every 10 picoseconds).

-

-

Analysis:

-

Radial Distribution Function (RDF): Calculate the RDF, g(r), between the nitrogen atoms of TMPD and the oxygen atoms of water to analyze the structure and size of the solvation shell.[10]

-

Mean Square Displacement (MSD): Calculate the MSD of the solute over time to determine its diffusion coefficient.

-

Hydrogen Bonding: Analyze the number and lifetime of hydrogen bonds between the solute and solvent.

-

References

- 1. N,N,N′,N′-四甲基对苯二胺 二盐酸盐 ≥97.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 2. N,N,N',N'-tetramethyl-p-phenylenediamine | C10H16N2 | CID 7490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. N,N,N',N'-tetramethyl-p-phenylenediamine | C10H16N2 | CID 7490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. digitalcommons.mtu.edu [digitalcommons.mtu.edu]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. ipkm.tu-darmstadt.de [ipkm.tu-darmstadt.de]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of N,N,N',N'-tetramethyl-1,3-benzenediamine in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

N,N,N',N'-tetramethyl-1,3-benzenediamine (TMBD), also known as 1,3-Bis(dimethylamino)benzene, is an organic compound with the chemical formula C₁₀H₁₆N₂ and a molecular weight of approximately 164.25 g/mol .[1][2][3] Its molecular structure, featuring a central benzene ring substituted with two meta-positioned dimethylamino groups, imparts unique chemical properties that make it a valuable intermediate in the synthesis of dyes, polymers, and pharmaceuticals.

The solubility of a compound is a critical physical property that dictates its utility in a vast array of chemical processes.[4] For professionals in research and drug development, a comprehensive understanding of TMBD's solubility profile is paramount for:

-

Reaction Medium Selection: Ensuring reactants are in the same phase to facilitate efficient molecular collision and reaction.

-

Purification and Crystallization: Selecting appropriate solvents to dissolve the compound and subsequently precipitate it in a pure form.[5]

-

Extraction and Isolation: Designing effective separation protocols from complex mixtures.

-

Formulation Development: Creating stable and bioavailable drug delivery systems.

This guide provides a deep dive into the theoretical principles governing the solubility of TMBD, presents a predictive solubility profile based on structural analogues, details a robust experimental protocol for its determination, and outlines essential safety considerations.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[5][6] This rule states that substances with similar intermolecular forces and polarity are more likely to be soluble in one another.[7] The process of dissolution involves overcoming the solute-solute and solvent-solvent interactions and forming new, energetically favorable solute-solvent interactions.[7][8]

Molecular Structure Analysis of TMBD:

-

Nonpolar Component: The benzene ring and four methyl groups constitute a significant nonpolar, hydrophobic hydrocarbon backbone.[7] This region interacts favorably with nonpolar solvents through London dispersion forces.

-

Polar Component: The two tertiary amine functional groups (-N(CH₃)₂) introduce polarity. The nitrogen atoms have lone pairs of electrons, making the molecule a hydrogen bond acceptor.[8] These groups can engage in dipole-dipole interactions with polar solvents.

This dual-character structure suggests that TMBD is a moderately polar compound. Its solubility will be a balance between its large nonpolar surface area and its polar functional groups. Therefore, it is predicted to be most soluble in solvents of intermediate polarity and less soluble in the extremes of highly polar (like water) or very nonpolar (like hexane) solvents.

Predictive Solubility Profile of TMBD

| Solvent Class | Example Solvents | Predicted Solubility | Primary Intermolecular Forces |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | Hydrogen bonding (acceptor), Dipole-dipole |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | Dipole-dipole interactions |

| Moderately Nonpolar | Dichloromethane (DCM), Chloroform, Diethyl Ether, Tetrahydrofuran (THF) | High | Dipole-dipole, London dispersion forces |

| Nonpolar | Toluene, Hexane, Cyclohexane | Moderate to Low | London dispersion forces |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a validated experimental procedure is essential. The isothermal shake-flask method is a reliable and widely accepted technique.[11]

Step-by-Step Methodology

-

Preparation: Accurately weigh an excess amount of TMBD (solute) and place it into a sealed, screw-cap vial or flask.

-

Solvent Addition: Add a precise, known volume of the desired organic solvent to the vial.

-

Equilibration: Place the sealed vial in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture vigorously for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.[11]

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle for several hours at the same constant temperature. This allows the excess, undissolved solid to sediment. Carefully collect a sample of the clear, supernatant liquid (the saturated solution) using a syringe fitted with a fine filter (e.g., 0.22 µm PTFE) to prevent any solid particles from being transferred.

-

Analysis: Accurately dilute the collected saturated solution with a suitable solvent. Quantify the concentration of TMBD in the diluted sample using a calibrated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Experimental Workflow Diagram

Caption: Workflow for the Isothermal Shake-Flask Solubility Method.

Understanding Solute-Solvent Interactions

The specific interactions at the molecular level govern the extent of solubility. The diagram below illustrates how the dual-character nature of TMBD influences its interaction with different solvent types.

Caption: Solute-Solvent interactions for TMBD with polar and nonpolar solvents.

Safety and Handling

When working with N,N,N',N'-tetramethyl-1,3-benzenediamine and organic solvents, adherence to strict safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[12][13]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid the inhalation of dust or vapors.[13]

-

Hazard Profile: TMBD is classified as causing skin irritation and serious eye irritation.[2][12] Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[12]

-

Handling: Avoid the generation of dust.[12] Wash hands and skin thoroughly after handling.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place.[12][13] The material may be light-sensitive.[12]

Always consult the most recent Safety Data Sheet (SDS) for the specific compound and solvents being used before commencing any experimental work.

Conclusion

N,N,N',N'-tetramethyl-1,3-benzenediamine is a moderately polar compound whose solubility is dictated by a balance between its nonpolar aromatic structure and its polar dimethylamino groups. It is predicted to exhibit the highest solubility in moderately nonpolar and polar aprotic solvents such as chloroform, THF, and acetone, with lower solubility in highly polar or nonpolar solvents. For precise applications, the isothermal shake-flask method provides a reliable means of quantifying its solubility. A thorough understanding of these principles, combined with stringent safety practices, is essential for leveraging the full potential of this versatile chemical intermediate in scientific research and development.

References

- 1. 1,3-Benzenediamine, N,N,N',N'-tetramethyl- [webbook.nist.gov]

- 2. N,N,N ,N - Tetramethyl-1,3-phenylenediamine 97 22440-93-3 [sigmaaldrich.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.ws [chem.ws]

- 6. youtube.com [youtube.com]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 9. Tetramethyl-p-phenylenediamine [drugfuture.com]

- 10. N,N,N',N'-Tetramethyl-p-phenylenediamine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. m.youtube.com [m.youtube.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. bio.vu.nl [bio.vu.nl]

An In-Depth Technical Guide to the Thermal Stability of N,N,N',N'-Tetramethyl-m-phenylenediamine

Abstract

This technical guide provides a comprehensive overview of the thermal stability of N,N,N',N'-Tetramethyl-m-phenylenediamine (TMPD). Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of TMPD's thermal behavior, outlines detailed experimental protocols for its characterization, and offers insights into the interpretation of thermal analysis data. By integrating principles of chemical kinetics and thermodynamics with practical, field-proven methodologies, this guide serves as an essential resource for ensuring the safe handling, storage, and application of this versatile molecule.

Introduction: The Significance of Thermal Stability in the Lifecycle of Aromatic Amines

N,N,N',N'-Tetramethyl-m-phenylenediamine, a substituted aromatic amine, finds utility in a range of chemical syntheses and applications, including as a building block in the development of active pharmaceutical ingredients. The inherent reactivity of aromatic amines, however, necessitates a thorough understanding of their thermal stability.[1] Uncontrolled thermal decomposition can lead to runaway reactions, generating hazardous gaseous byproducts and posing significant safety risks. Consequently, a comprehensive thermal hazard assessment is not merely a regulatory formality but a critical component of responsible chemical stewardship and process safety management.

This guide will systematically explore the thermal stability of N,N,N',N'-Tetramethyl-m-phenylenediamine, with a focus on providing a robust framework for its empirical evaluation. While specific experimental data for the meta-isomer is not extensively available in peer-reviewed literature, we will leverage data from the closely related and more thoroughly studied para-isomer, N,N,N',N'-Tetramethyl-p-phenylenediamine, as a scientifically justified surrogate. The principles and methodologies discussed herein are broadly applicable to the thermal analysis of aromatic amines.

Theoretical Framework: Understanding the Decomposition of Tetramethyl-phenylenediamines

The thermal decomposition of N,N,N',N'-tetramethyl-phenylenediamines is a complex process governed by the interplay of bond energies, molecular structure, and the surrounding atmosphere. The presence of both a phenyl ring and N,N-dimethylamino substituents provides multiple potential pathways for thermal degradation.

Potential Decomposition Pathways

Based on the study of related aromatic amines, such as N,N-dimethylaniline, the following decomposition pathways can be postulated for TMPD:[2][3][4][5]

-

C-N Bond Cleavage: The bond between the phenyl ring and the nitrogen of the dimethylamino group is a likely point of initial scission, leading to the formation of radical species.

-

N-CH₃ Bond Cleavage: Homolytic cleavage of the nitrogen-methyl bond can also occur, generating methyl radicals and an amino-radical on the phenyl ring.

-

Ring Opening and Fragmentation: At higher temperatures, the aromatic ring itself can undergo fragmentation, leading to the formation of smaller, volatile organic compounds.

-

Oxidative Decomposition: In the presence of air or an oxidizing atmosphere, the decomposition mechanism is significantly altered. The nitrogen atoms and the aromatic ring are susceptible to oxidation, leading to the formation of nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[6]

The specific products formed will depend on factors such as the heating rate, the presence of a catalyst, and the composition of the atmosphere.

Kinetic and Thermodynamic Considerations

The thermal stability of a compound is quantified by key kinetic and thermodynamic parameters:

-

Onset Decomposition Temperature (T_onset): The temperature at which the decomposition process begins, typically identified as the point of initial mass loss in Thermogravimetric Analysis (TGA) or the start of an exothermic event in Differential Scanning Calorimetry (DSC).

-

Heat of Decomposition (ΔH_d): The enthalpy change associated with the decomposition reaction. A large negative value indicates a highly exothermic and potentially hazardous decomposition.

-

Activation Energy (E_a): The minimum energy required to initiate the decomposition reaction. A lower activation energy implies a less stable compound.

These parameters are crucial for modeling the thermal behavior of TMPD and for designing safe operating procedures.

Experimental Evaluation of Thermal Stability

A multi-technique approach is essential for a comprehensive assessment of thermal stability. This section details the experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the primary technique for determining the onset of decomposition and the temperature ranges of different decomposition stages.

-

Instrument Calibration: Ensure the TGA instrument is calibrated for both mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of N,N,N',N'-Tetramethyl-m-phenylenediamine into a clean, tared TGA pan (platinum or alumina is recommended).

-

Atmosphere Selection:

-

For inert atmosphere analysis, purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min.

-

For oxidative atmosphere analysis, use a synthetic air or oxygen purge at the same flow rate.

-

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Acquisition: Record the sample mass, sample temperature, and furnace temperature as a function of time.

-

Data Analysis: Plot the percentage mass loss versus temperature. The onset decomposition temperature is determined by the intersection of the baseline with the tangent of the decomposition curve.

To ensure the reliability of the TGA data, the following checks should be implemented:

-

Baseline Stability: Run a blank experiment with an empty TGA pan to ensure a stable baseline.

-

Reproducibility: Perform triplicate runs to ensure the reproducibility of the decomposition profile.

-

Heating Rate Effect: Conduct experiments at different heating rates (e.g., 5, 10, and 20 °C/min) to assess the kinetic nature of the decomposition.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the heat of decomposition and to identify other thermal events such as melting and glass transitions.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 1-3 mg of N,N,N',N'-Tetramethyl-m-phenylenediamine into a hermetically sealed aluminum or high-pressure crucible.

-

Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis: Integrate the area under the exothermic decomposition peak to determine the heat of decomposition (ΔH_d).

-

Baseline Correction: Perform a baseline run with an empty crucible and subtract it from the sample run.

-

Crucible Integrity: Ensure that the crucible does not leak or rupture during the experiment, especially if significant gas evolution is expected. High-pressure crucibles are recommended.

-

Confirmation of Thermal Events: Correlate the thermal events observed in the DSC with the mass loss events from the TGA to confirm that an exotherm is associated with decomposition.

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Accelerating Rate Calorimetry (ARC)

ARC is an adiabatic calorimetry technique that simulates a worst-case scenario of a runaway reaction. It provides data on the time-temperature-pressure relationship during an exothermic decomposition.

-

Sample Preparation: A known mass of the sample is placed in a spherical, high-pressure sample bomb (typically titanium or Hastelloy).

-